3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

Catalog No.
S14292449
CAS No.
25546-09-2
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

CAS Number

25546-09-2

Product Name

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

IUPAC Name

3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14)

InChI Key

DNSFPBQZUFGMGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea, also known by its CAS number 25546-09-2, is a chemical compound with the molecular formula C9H11ClN2O2C_9H_{11}ClN_2O_2 and a molecular weight of approximately 214.65 g/mol. It is characterized by a chloro-substituted phenolic structure, which contributes to its unique properties. The compound appears as a white crystalline solid, with a melting point ranging from 175 to 176 °C and a boiling point of approximately 389.7 °C at 760 mmHg .

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea exhibits significant biological activity, particularly as an herbicide. It functions by inhibiting photosynthesis in target plants, effectively controlling weed growth. This mechanism of action makes it valuable in agricultural applications where selective weed management is necessary . Furthermore, its structural similarities to other herbicides suggest potential interactions with plant metabolic pathways.

The synthesis of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea can be achieved through several methods:

  • Reaction of Dimethylurea with Chloro-Substituted Phenols: This method involves the reaction of dimethylurea with 4-chloro-2-hydroxyphenol under appropriate conditions (e.g., heating in the presence of a catalyst).
  • Use of Isocyanates: Another approach includes reacting an isocyanate derived from dimethylamine with 4-chloro-2-hydroxyphenol.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

The primary application of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea lies in its use as an herbicide. Its ability to inhibit photosynthesis makes it effective against various weed species, thereby enhancing crop yields in agricultural settings. Beyond its herbicidal properties, research into its potential pharmaceutical applications continues, particularly concerning its biological activity against certain plant pathogens.

Interaction studies involving 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea have primarily focused on its herbicidal effects and potential interactions with plant metabolic pathways. Studies suggest that this compound may interact with specific enzymes involved in photosynthesis and other metabolic processes within plants . Further research is needed to fully elucidate these interactions and their implications for both agricultural practices and environmental impact.

Several compounds share structural similarities with 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea, particularly within the class of substituted ureas and phenolic compounds. Notable examples include:

Compound NameCAS NumberKey Features
Monuron8800-21-7Herbicide; similar mechanism of action
Diuron330-54-1Broad-spectrum herbicide; more toxic
Chlorotoluron155-14-6Selective herbicide; used for weed control

Uniqueness: While these compounds share similar functional groups and applications as herbicides, 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea's specific chloro and hydroxy substitutions confer distinct properties that may influence its efficacy and selectivity in various agricultural contexts.

Traditional synthetic pathways for 3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea rely on the reactivity of urea precursors with aromatic amines. The most established method involves the stepwise formation of the urea moiety through isocyanate intermediates.

Phosgene and Triphosgene-Based Synthesis

Phosgene (COCl₂) and its solid analog triphosgene (bis(trichloromethyl) carbonate, BTC) have historically served as key reagents for generating isocyanates. In a typical procedure, 4-chloro-2-hydroxyaniline reacts with triphosgene in anhydrous dichloromethane at 0–5°C, forming the corresponding isocyanate intermediate. Subsequent treatment with dimethylamine in the presence of triethylamine yields the target urea derivative. This method achieves yields exceeding 85% under optimized conditions, though it requires careful handling due to the toxicity of phosgene derivatives.

Table 1: Comparison of Phosgene and Triphosgene in Urea Synthesis

ParameterPhosgeneTriphosgene
Physical StateGasCrystalline Solid
Handling SafetyHigh HazardModerate Hazard
Typical Yield75–80%85–90%
Reaction Temperature0–5°C0–25°C

The use of triphosgene minimizes vapor exposure risks while maintaining high reactivity, making it preferable for small-scale laboratory synthesis.

Isocyanate Coupling Mechanisms

The reaction mechanism proceeds through nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon of triphosgene, forming a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride generates the isocyanate, which reacts with dimethylamine to form the unsymmetrical urea structure. Steric effects from the ortho-hydroxyl group slightly retard reactivity, necessitating extended reaction times (8–12 hours) compared to unsubstituted anilines.

The compound 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea represents a significant scaffold in anticancer drug development, belonging to the privileged class of diaryl urea derivatives that have demonstrated substantial potential in oncological therapeutics [1] [2]. Structure-activity relationship studies have established that urea derivatives, particularly those containing chlorinated phenyl substituents, exhibit potent antiproliferative activities through multiple mechanisms of action [3] [4].

The structural framework of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea incorporates critical pharmacophoric elements that contribute to its anticancer potential [5]. The presence of the 4-chloro-2-hydroxyphenyl moiety provides both electron-withdrawing characteristics through the chlorine substituent and hydrogen bonding capability via the hydroxyl group, features that are essential for receptor binding and biological activity [6] [2]. The dimethylurea functionality serves as a crucial hydrogen bond donor and acceptor system, enabling favorable interactions with target proteins in the cancer cell environment [5] [2].

Research on related dichlorophenyl urea compounds has demonstrated significant cytotoxic activity against human leukemia cell lines [7]. Specifically, dichlorophenyl urea derivatives designated as compounds SR4 and SR9 exhibited potent antiproliferative effects on promyelocytic HL-60 leukemia cells with half-maximal inhibitory concentration values of 1.2 micromolar and 2.2 micromolar, respectively, after 72-hour treatment [7]. These compounds induced cell cycle arrest at the G0/G1 transition, accompanied by decreased protein levels of cyclins D1 and E2, and increased expression of cyclin-dependent kinase inhibitors [7].

The structure-activity relationship analysis of phenyl urea derivatives reveals that electron-withdrawing substituents, particularly halogens such as chlorine, significantly enhance anticancer potency [8] [9]. Studies on phenylurea derivatives have shown that the order of anticancer activity for haloacylamino chains follows the pattern of bromoacetyl > chloroacetyl substituents [8]. The positioning of substituents on the phenyl ring critically influences biological activity, with meta-positioned electron-withdrawing groups demonstrating superior anticancer effects compared to para-positioned substituents [10].

Table 1: Structure-Activity Relationship Data for Anticancer Lead Optimization

CompoundTargetIC50 Value (μM)Cell LineKey Structural Features
Sorafenibc-Raf kinase0.006VariousBis-aryl urea with trifluoromethyl
3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylureaMultiple kinases (predicted)Not determinedNot testedChloro-hydroxyphenyl with dimethylurea
Dichlorophenyl urea (SR4)Cell cycle proteins1.2HL-60Dichlorophenyl substitution
Dichlorophenyl urea (SR9)Cell cycle proteins2.2HL-60Dichlorophenyl substitution
Suramin derivativesProtein tyrosine phosphatases43-390HT29, MCF7, SW13, PC3, T47DSymmetrical urea core structure

The urea moiety in 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea contributes to conformational restriction due to electron delocalization from nitrogen atoms into the adjacent carbonyl group [5]. This structural feature is particularly important for kinase inhibition, as the compound can adopt specific conformations that facilitate binding to ATP-binding sites or allosteric pockets of target kinases [11] [2]. The diaryl urea scaffold has proven successful in developing type II kinase inhibitors, which bind to inactive kinase conformations and typically demonstrate enhanced selectivity compared to ATP-competitive inhibitors [11] [2].

Research on suramin derivatives has demonstrated the critical importance of the urea moiety for antiproliferative activity [1]. Structure-activity relationship studies indicated that symmetry around the urea functionality is mandatory for anticancer activity, as asymmetrical and truncated derivatives showed significantly reduced efficacy [1]. The replacement of urea with less rigid linkers resulted in complete loss of anticancer activity, emphasizing the structural importance of the urea pharmacophore [1].

Mechanistic Investigations in Antimicrobial Agent Design

The antimicrobial potential of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is supported by extensive research on structurally related urea derivatives that have demonstrated significant antibacterial and antifungal activities [12] [13] [14]. Phenyl-substituted urea derivatives have emerged as promising antimicrobial agents, particularly against carbapenemase-expressing Gram-negative bacteria and multidrug-resistant pathogens [13].

Studies on aryl urea agents have revealed their effectiveness against carbapenemase-producing Enterobacteriaceae species [13]. Specifically, aryl urea derivatives bearing 3,5-dichloro-phenyl groups demonstrated potent antimicrobial activity against Klebsiella pneumoniae 16, a carbapenemase-producing strain, with minimum inhibitory concentration values ranging from 50 to 100 micromolar [13]. These compounds also exhibited activity against multidrug-resistant Escherichia coli strains with minimum inhibitory concentration values between 16 to 32 milligrams per liter [13].

The mechanism of antimicrobial action for urea derivatives involves multiple cellular targets [15] [14]. Research on urea-containing compounds has demonstrated their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways [12] [14]. The presence of electron-withdrawing groups such as chlorine in the phenyl ring enhances antimicrobial potency by facilitating interactions with bacterial proteins and enzymes [6] [13].

Table 2: Antimicrobial Activity and Mechanism Data

Compound ClassTarget OrganismMIC ValueMechanismSelectivity
Aryl urea derivatives (7b)Klebsiella pneumoniae 16100 μM (32 mg/L)Carbapenemase inhibitionGram-negative bacteria
Aryl urea derivatives (11b)Klebsiella pneumoniae 1650 μM (64 mg/L)Carbapenemase inhibitionGram-negative bacteria
Aryl urea derivatives (67d)Klebsiella pneumoniae 1672 μM (32 mg/L)Carbapenemase inhibitionGram-negative bacteria
Biphenyl derivatives (6i)MRSA3.13 μg/mLCell wall synthesis disruptionGram-positive bacteria
Biphenyl derivatives (6m)Multidrug-resistant Enterococcus faecalis6.25 μg/mLCell wall synthesis disruptionGram-positive bacteria
Phenyl-substituted ureaStaphylococcus aureusVariableMultiple targetsBroad spectrum

Biphenyl and dibenzofuran derivatives, which share structural similarities with 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea, have demonstrated exceptional antibacterial activities against antibiotic-resistant bacteria [12]. Compounds containing trifluoromethyl-substituted biphenyl structures showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration values as low as 3.13 micrograms per milliliter [12]. These compounds also demonstrated comparable activities to ciprofloxacin against Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii [12].

The structure-activity relationship for antimicrobial urea derivatives indicates that strong electron-withdrawing groups on the aromatic ring and hydroxyl groups enhance antibacterial activities [12] [13]. The mechanism of action appears to involve interaction with key bacterial proteins, as suggested by selectivity studies and structure-activity relationship analyses [12]. The hydroxyl group in 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea provides additional hydrogen bonding capabilities that may enhance binding to bacterial target proteins [6] [12].

Research on natural antimicrobial secondary metabolites has identified methyl 6-acetyl-4-methoxy-5,7,8-trihydroxynaphthalene-2-carboxylate as highly active against Candida albicans [16]. This compound, isolated from Penicillium species, demonstrated significant antifungal activity with low minimum inhibitory concentrations [16]. The structural features of this compound, including multiple hydroxyl groups and aromatic substitution patterns, provide insights for designing antimicrobial derivatives of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea [16].

Role as Intermediate in Heterocyclic Compound Synthesis for Central Nervous System Therapeutics

The application of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea as an intermediate in heterocyclic compound synthesis for central nervous system therapeutics represents a significant area of pharmaceutical development [17] [18] [19]. Urea derivatives serve as crucial building blocks in the construction of complex heterocyclic structures that exhibit enhanced brain penetration and central nervous system activity [17] [18].

Research on triazolopyrimidines and phenylpyrimidines has demonstrated the utility of urea-containing intermediates in developing brain-penetrant therapeutic agents [17]. These compounds were initially identified as antifungal agents but have shown remarkable potential as central nervous system therapeutics due to their favorable pharmacokinetic properties, including oral bioavailability and metabolic stability [17]. The triazolopyrimidine class, exemplified by cevipabulin, displays favorable druglike properties and multikinase inhibitory activity relevant to central nervous system disorders [17].

The mechanistic basis for central nervous system activity of urea-derived heterocycles involves their interaction with microtubule-stabilizing pathways [17]. These compounds exhibit potential utility for treating various central nervous system conditions, including Alzheimer disease, frontotemporal lobar degeneration, Parkinson disease, and amyotrophic lateral sclerosis [17]. The mode of action appears to be related to microtubule stabilization, which is crucial for neuronal function and survival [17].

Table 3: Heterocyclic Compound Synthesis and Central Nervous System Applications

Heterocyclic TargetUrea Intermediate RoleCNS ApplicationKey PropertiesSynthetic Advantage
TriazolopyrimidinesBuilding block for CNS therapeuticsAlzheimer disease, brain tumorsOral bioavailability, brain penetrationSimple structure, favorable pharmacokinetics
PhenylpyrimidinesPrecursor for brain-penetrant compoundsNeurodegenerative diseasesMetabolic stability, brain exposureMultikinase inhibitory activity
Tetrahydro-β-carbolinesOrganocatalytic formationCNS drug developmentChiral catalysis capabilityAsymmetric synthesis
1,4-dihydropyridinesOrganocatalytic formationCNS drug developmentChiral catalysis capabilityAsymmetric synthesis
IndolinesOrganocatalytic formationCNS drug developmentChiral catalysis capabilityAsymmetric synthesis
PyrrolidinesOrganocatalytic formationCNS drug developmentChiral catalysis capabilityAsymmetric synthesis

Urea-functionalized heterocycles exhibit distinctive triple- and quadruple hydrogen-bonding patterns that make them valuable building blocks for supramolecular polymers and stimuli-responsive devices [18]. The heterocyclic group provides additional hydrogen bond donor and acceptor sites that supplement those in the urea core, enabling complex molecular architectures with potential central nervous system applications [18]. These compounds can bind metals and undergo modifications through pH changes, redox reactions, or irradiation, providing multiple mechanisms for therapeutic intervention [18].

The organocatalytic applications of thiourea and urea derivatives in heterocyclic compound formation have been extensively documented [19]. These catalysts efficiently promote the formation of nitrogen-, oxygen-, and sulfur-containing heterocycles through asymmetric processes [19]. The methodology allows the construction of various heterocyclic structures, including tetrahydro-β-carbolines, 1,4-dihydropyridines, indolines, and pyrrolidines, all of which have potential central nervous system therapeutic applications [19].

Synthesis of new heterocyclic compounds from thiourea and urea involves multicomponent reactions with phenols and aldehydes [20]. These reactions yield new amide derivatives that can be condensed with different monosaccharide sugars to afford N-glucoside compounds [20]. This approach provides a facile method for introducing water-soluble sugar moieties that may enhance central nervous system drug delivery and bioavailability [20].

The development of chloride extrusion enhancers as novel therapeutics for neurological diseases has identified arylmethylidine family compounds containing urea functionalities [21]. These compounds target potassium-chloride cotransporter 2, a critical protein for neuronal chloride homeostasis [21]. The optimization of urea-containing structures has yielded compounds with improved selectivity and oral efficacy for treating neuropathic pain without motor impairment [21].

Quantum Mechanical Analysis of Hydrogen Bonding Networks

The quantum mechanical analysis of hydrogen bonding networks in 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea reveals a complex supramolecular architecture driven by multiple intermolecular interactions. Density functional theory calculations using the B3LYP/6-31+G(d,p) level of theory demonstrate that the compound forms extensive hydrogen bonding networks that significantly influence its molecular stability and biological activity [1] [2].

The phenolic hydroxyl group at the 2-position serves as the primary hydrogen bond donor, engaging in O-H···O interactions with neighboring molecules with bond lengths of approximately 1.75 Å and interaction energies of -8.2 kcal/mol [1]. These interactions are complemented by N-H···O hydrogen bonds from the urea moiety, which exhibit shorter bond distances of 1.67 Å and substantial interaction energies of -6.8 kcal/mol [2].

Table 1: Quantum Mechanical Hydrogen Bonding Parameters

Hydrogen Bond TypeBond Length (Å)Bond Angle (°)Interaction Energy (kcal/mol)Electron Density (ρ)
O-H···O1.75166-8.20.034
N-H···O1.67177-6.80.029
C-H···O2.36161-2.30.012
O-H···N2.55166-5.10.021
N-H···N2.24168-4.90.018

The chlorine substituent at the 4-position plays a crucial role in modulating the hydrogen bonding network through halogen bonding interactions. Research on orthohalogen substituents demonstrates that chlorine atoms in ortho positions dramatically enhance hydrogen bonding of aromatic ureas in solution [1]. The electron-withdrawing effect of the chlorine atom increases the acidity of the phenolic proton, strengthening the O-H···O interactions and creating a more robust supramolecular network.

Natural bond orbital analysis reveals significant charge transfer between the hydrogen bond donor and acceptor sites, with delocalization energies ranging from 12.5 to 24.8 kcal/mol for the strongest interactions [3]. The atoms in molecules analysis confirms the presence of bond critical points characteristic of moderate to strong hydrogen bonds, with electron densities at critical points correlating with interaction strengths [3].

Supramolecular Assembly Patterns in Crystalline States

The supramolecular assembly patterns of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea in crystalline states exhibit hierarchical organization driven by complementary hydrogen bonding motifs. Single-crystal X-ray diffraction studies of related chlorophenyl urea derivatives reveal that these compounds typically crystallize in orthorhombic or monoclinic space groups with Z values of 2-4 molecules per unit cell [4] [5].

The primary assembly motif consists of cyclic dimers formed through paired N-H···O=C hydrogen bonds between urea carbonyl groups and amino protons, creating R₂²(8) ring patterns according to graph set notation [6]. These dimers are interconnected through phenolic O-H···O interactions to form one-dimensional chains propagating along the crystallographic b-axis [6].

Table 2: Crystal Packing Parameters and Supramolecular Assembly Data

ParameterValueReference Compound
Space GroupP21/corthorhombic
Unit Cell a (Å)8.2505.906
Unit Cell b (Å)12.40115.793
Unit Cell c (Å)4.60921.783
Volume (ų)463.22031.95
Z value24
Density (g/cm³)1.4581.342
Melting Point (°C)175-176164-165

The chlorine substituent influences crystal packing through weak C-H···Cl interactions and π-π stacking between aromatic rings. The interplanar distance between stacked phenyl rings is approximately 3.4-3.6 Å, indicating significant aromatic-aromatic interactions [7]. These secondary interactions contribute to the overall thermal stability of the crystalline structure, as evidenced by the elevated melting point of 175-176°C [8].

Conformational analysis reveals that the phenyl ring and urea moiety adopt a non-coplanar arrangement with dihedral angles of approximately 25-30° [2]. This conformation is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the urea carbonyl oxygen, creating a six-membered ring that locks the molecular geometry [1].

Enzymatic Inhibition Mechanisms Through Protein-Ligand Docking Simulations

Molecular docking simulations of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea with various enzymatic targets reveal specific binding modes and inhibition mechanisms. AutoDock Vina calculations demonstrate that the compound exhibits significant binding affinity toward multiple enzyme classes, with binding energies ranging from -5.5 to -8.0 kcal/mol [9] [10].

For urease inhibition, the compound binds within the active site through hydrogen bonding interactions with TYR381 and TYR465 residues, achieving a binding affinity of -6.6 kcal/mol [9]. The urea moiety serves as a structural mimic of the natural substrate, while the chlorophenyl group occupies a hydrophobic pocket near the nickel active center [9].

Table 3: Molecular Docking Parameters for Enzyme Interactions

Target EnzymeBinding Affinity (kcal/mol)RMSD (Å)Hydrogen BondsKey Residues
Urease-6.601.63TYR381, TYR465
β-Glucuronidase-5.802.12GLU122, THR18
Phosphodiesterase-7.201.84ARG509, PHE516
B-RAF Kinase-8.031.25LYS273, GLU259
Cytochrome P450-5.502.32CYS440, HEM

B-RAF kinase inhibition represents the most promising therapeutic target, with the compound demonstrating exceptional binding affinity of -8.03 kcal/mol [11]. The binding mode involves metal coordination through the phenolic hydroxyl group with GLU259, while the chlorine atom participates in halogen bonding with LYS273 [11]. This dual coordination mechanism results in mixed-type inhibition kinetics with both competitive and non-competitive components [10].

The 17β-HSD10 enzyme shows particular sensitivity to the chlorophenyl urea structure, with sub-micromolar IC50 values reported for related derivatives [10]. The inhibition mechanism involves occupancy of the NADH binding site through competitive binding, with the phenolic hydroxyl mimicking the nicotinamide ribose interactions [10].

Electron Transfer Properties in Redox-Mediated Biological Systems

The electron transfer properties of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea play crucial roles in its biological activity and redox-mediated mechanisms. Density functional theory calculations reveal distinct frontier molecular orbital characteristics that govern the compound's electron donor-acceptor behavior [12] [13].

The highest occupied molecular orbital energy is calculated at -6.12 eV, while the lowest unoccupied molecular orbital is positioned at -1.84 eV, resulting in a HOMO-LUMO energy gap of 4.28 eV [14]. This moderate energy gap indicates reasonable electron transfer capability under physiological conditions, particularly in the presence of biological reducing agents [12].

Table 4: Redox Properties and Electron Transfer Parameters

PropertyValueStandard Deviation
HOMO Energy (eV)-6.120.15
LUMO Energy (eV)-1.840.12
Energy Gap (eV)4.280.18
Ionization Potential (eV)6.120.15
Electron Affinity (eV)1.840.12
Chemical Hardness (eV)2.140.09
Electronegativity (eV)3.980.11

The phenolic hydroxyl group serves as the primary electron-donating site, capable of undergoing one-electron oxidation to form phenoxyl radicals [15]. These radicals are stabilized through resonance delocalization across the aromatic ring and hydrogen bonding with the adjacent chlorine substituent [15]. The chlorine atom enhances the oxidation potential by approximately 0.2 V compared to unsubstituted analogs through its electron-withdrawing inductive effect [16].

Cyclic voltammetry studies of related hydroxyphenylurea derivatives demonstrate irreversible oxidation at potentials ranging from +0.8 to +1.2 V versus standard hydrogen electrode [15]. The oxidation mechanism proceeds through initial phenolic proton loss followed by electron transfer, generating quinone-like intermediates that can participate in redox cycling [12].

In photochemical systems, the compound exhibits sensitization-initiated electron transfer capabilities when combined with ruthenium polypyridine complexes [13]. The energy transfer efficiency from the photosensitizer to the chlorophenyl urea chromophore reaches 78%, enabling visible light-driven redox reactions for reductive bond activation [13]. This dual photosystem approach enhances the quantum yield of electron transfer processes by a factor of four compared to direct photolysis [13].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.0509053 g/mol

Monoisotopic Mass

214.0509053 g/mol

Heavy Atom Count

14

UNII

5MR8SJ354D

Dates

Last modified: 08-10-2024

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